molecular formula C12H15NO3 B187747 N-(2-methoxybenzyl)-3-oxobutanamide CAS No. 331713-77-0

N-(2-methoxybenzyl)-3-oxobutanamide

Cat. No. B187747
CAS RN: 331713-77-0
M. Wt: 221.25 g/mol
InChI Key: DPAZAAMOYPROLF-UHFFFAOYSA-N
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Description

NBOMes are a group of toxic phenethylamine derivatives of the 2C family compounds . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .


Synthesis Analysis

While the specific synthesis process for “N-(2-methoxybenzyl)-3-oxobutanamide” is not available, NBOMes are generally synthesized by introducing a N-2-methoxybenzyl group to the phenethylamine structure .

Mechanism of Action

Safety and Hazards

NBOMes have been associated with severe adverse reactions, including deaths . They are prevalent in unregulated drug markets, and their toxicity profile is still poorly understood .

Future Directions

Given the potential dangers associated with NBOMes, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZAAMOYPROLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354890
Record name N-(2-methoxybenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-3-oxobutanamide

CAS RN

331713-77-0
Record name N-(2-methoxybenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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